

# "Methyl 2-mercaptopropionate" spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Methyl 2-mercaptopropionate

Cat. No.: B032392

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## Spectroscopic Data of Methyl 2-mercaptopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl 2-mercaptopropionate** (CAS: 53907-46-3), a sulfur-containing ester. The information presented herein is essential for compound identification, structural elucidation, and quality control in research and development settings. This document covers data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Compound Identification

Property	Value	Reference
Chemical Name	Methyl 2-sulfanylpropanoate	<a href="#">[1]</a>
Synonyms	Methyl 2-mercaptopropionate, 2-Mercaptopropionic acid methyl ester	<a href="#">[1]</a>
CAS Number	53907-46-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	120.17 g/mol	<a href="#">[1]</a>
Structure	CC(C(=O)OC)S	<a href="#">[1]</a>

## Spectroscopic Data Summary

The following sections and tables summarize the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for **methyl 2-mercaptopropionate**.

## Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron-impact ionization at 70 eV.

Table 1: Key Fragments from EI-Mass Spectrum

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment Ion
120	(Observed)	$[M]^+$ , Molecular Ion
88	18.90	$[M - H_2S]^+$ or $[CH_3CHCOOCH_3]^+$
61	99.99 (Base Peak)	$[CH_3CHSH]^+$
60	28.20	$[CH_2CSH]^+$ or $[CH_3CHS]^+ - H$
55	7.50	$[C_3H_3O]^+$ or $[C_2H_3S]^+$

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra were not available in the cited public databases, the following tables provide predicted  $^1H$  and  $^{13}C$  NMR chemical shifts for **methyl 2-mercaptopropionate**, typically recorded in a deuterated solvent like  $CDCl_3$ .

Table 2: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.7	Singlet (s)	3H	$O-CH_3$
~ 3.4	Quartet (q)	1H	$CH-SH$
~ 1.9	Doublet (d)	1H	SH
~ 1.5	Doublet (d)	3H	$CH_3-CH$

Table 3: Predicted  $^{13}C$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 173	C=O
~ 52	O-CH <sub>3</sub>
~ 38	CH-SH
~ 22	CH <sub>3</sub> -CH

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for the functional groups in **methyl 2-mercaptopropionate**.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2950-3000	C-H Stretch (sp <sup>3</sup> )	Alkyl C-H
2550-2600	S-H Stretch	Thiol (Mercaptan)
~ 1740	C=O Stretch	Ester
1100-1300	C-O Stretch	Ester

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.

## NMR Spectroscopy Protocol (General)

- Sample Preparation: Accurately weigh 10-20 mg of the **methyl 2-mercaptopropionate** sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean vial.

- **Filtration and Transfer:** To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Volume Adjustment:** Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.
- **Instrument Setup:** Insert the tube into the spectrometer. The instrument then performs a series of automated steps:
  - **Locking:** The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
  - **Shimming:** The magnetic field homogeneity is optimized across the sample volume to achieve sharp, well-resolved peaks.
  - **Tuning:** The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal reception.
- **Data Acquisition:** Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.

## FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires minimal preparation.

- **Instrument Preparation:** Before analysis, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Application:** Place a single drop of **methyl 2-mercaptopropionate** directly onto the surface of the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption is measured.

- Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination.

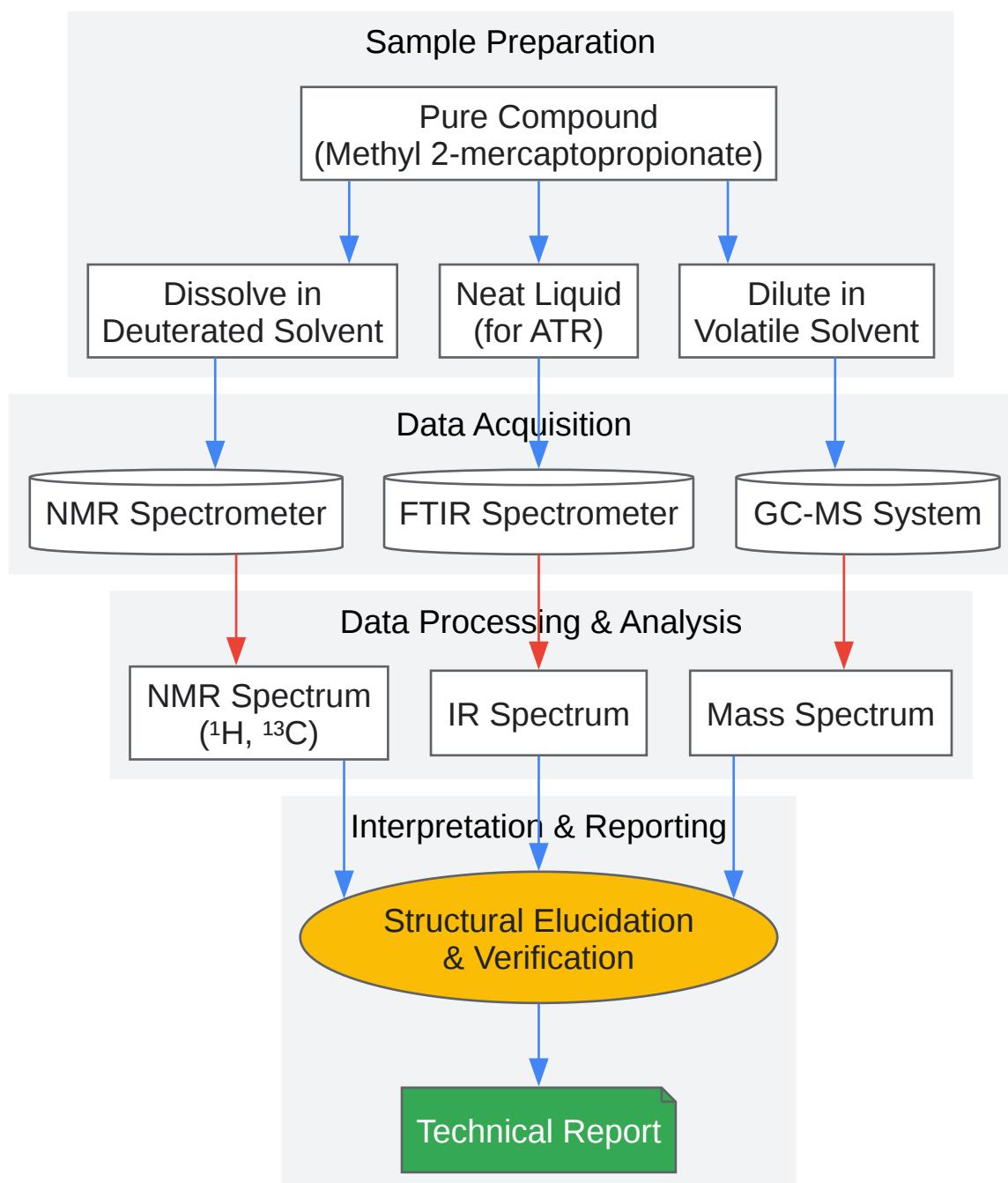
## Mass Spectrometry Protocol (EI-MS)

This protocol describes a typical procedure for EI-MS, often coupled with a gas chromatograph (GC) for sample introduction.

- Sample Introduction: A dilute solution of **methyl 2-mercaptopropionate** in a volatile solvent is injected into the GC. The GC separates the compound from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV).
- Ion Formation: The electron bombardment ejects an electron from the analyte molecule, forming a positively charged molecular ion ( $[M]^+$ ). The excess energy causes this ion to fragment in a characteristic and reproducible pattern.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **methyl 2-mercaptopropionate**.



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Fig. 1: General workflow for spectroscopic analysis.

## Safety and Handling

Researchers and laboratory personnel must handle **methyl 2-mercaptopropionate** with appropriate caution. Based on the Globally Harmonized System (GHS) of Classification and

Labelling of Chemicals, this compound presents the following hazards:

- Flammable Liquid and Vapor (H226).[[1](#)]
- Causes Skin Irritation (H315).[[1](#)]
- Causes Serious Eye Irritation (H319).[[1](#)]
- May Cause Respiratory Irritation (H335).[[1](#)]

Recommended Precautions:

- Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, open flames, and other sources of ignition.
- Store in a tightly sealed container in a cool, dry place.

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## References

- 1. Methyl 2-mercaptopropionate | C4H8O2S | CID 103858 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, 2-mercato-, methyl ester [webbook.nist.gov]
- 3. GSRS [precision.fda.gov]
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